Cas no 13225-91-7 (6,7,8,9,10,11,12,13,14,15-Decahydro-5-aza-cyclo-dodecabnaphthalene-16-carboxylic Acid)

6,7,8,9,10,11,12,13,14,15-Decahydro-5-aza-cyclo-dodecabnaphthalene-16-carboxylic Acid structure
13225-91-7 structure
Product Name:6,7,8,9,10,11,12,13,14,15-Decahydro-5-aza-cyclo-dodecabnaphthalene-16-carboxylic Acid
CAS No:13225-91-7
MF:C20H25NO2
MW:311.41800570488
MDL:MFCD01923299
CID:3033641
PubChem ID:1938537
Update Time:2025-07-15

6,7,8,9,10,11,12,13,14,15-Decahydro-5-aza-cyclo-dodecabnaphthalene-16-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • MFCD01923299
    • BAS 01375353
    • A2145/0090057
    • Oprea1_870896
    • Oprea1_858482
    • AG-205/13460039
    • TIMTEC-BB SBB004434
    • 6,7,8,9,10,11,12,13,14,15-DECAHYDROCYCLODODECA [B]QUINOLINE-16-CARBOXYLIC ACID
    • 6,7,8,9,10,11,12,13,14,15-Decahydro-5-aza-cyclo-dodeca[b]naphthalene-16-carboxyli
    • 6,7,8,9,10,11,12,13,14,15-DECAHYDRO-5-AZA-CYCLO-DODECA[B]NAPHTHALENE-16-CARBOXYLIC ACID
    • ALBB-008793
    • 6,7,8,9,10,11,12,13,14,15-Decahydro-5-aza-cyclododeca[b]naphthalene-16-carboxylic acid
    • BBL014292
    • 13225-91-7
    • SR-01000527076
    • 6H,7H,8H,9H,10H,11H,12H,13H,14H,15H-cyclododeca[b]quinoline-16-carboxylic acid
    • AKOS000300901
    • STK397785
    • 6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[b]quinoline-16-carboxylic acid
    • H24879
    • LS-02976
    • 6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[b]quinoline-16-carboxylicacid
    • CS-0314278
    • SR-01000527076-1
    • 6,7,8,9,10,11,12,13,14,15-Decahydro-5-aza-cyclo-dodecabnaphthalene-16-carboxylic Acid
    • MDL: MFCD01923299
    • Inchi: 1S/C20H25NO2/c22-20(23)19-15-11-7-5-3-1-2-4-6-8-13-17(15)21-18-14-10-9-12-16(18)19/h9-10,12,14H,1-8,11,13H2,(H,22,23)
    • InChI Key: SYYRWJCJTOMUDF-UHFFFAOYSA-N
    • SMILES: OC(C1C2C=CC=CC=2N=C2CCCCCCCCCCC2=1)=O

Computed Properties

  • Exact Mass: 311.188529040Da
  • Monoisotopic Mass: 311.188529040Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 1
  • Complexity: 384
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.2
  • Topological Polar Surface Area: 50.2Ų

6,7,8,9,10,11,12,13,14,15-Decahydro-5-aza-cyclo-dodecabnaphthalene-16-carboxylic Acid Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

6,7,8,9,10,11,12,13,14,15-Decahydro-5-aza-cyclo-dodecabnaphthalene-16-carboxylic Acid Pricemore >>

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Additional information on 6,7,8,9,10,11,12,13,14,15-Decahydro-5-aza-cyclo-dodecabnaphthalene-16-carboxylic Acid

Introduction to 6,7,8,9,10,11,12,13,14,15-Decahydro-5-aza-cyclo-dodecabnaphthalene-16-carboxylic Acid (CAS No. 13225-91-7) and Its Emerging Applications in Chemical Biology

6,7,8,9,10,11,12,13,14,15-Decahydro-5-aza-cyclo-dodecabnaphthalene-16-carboxylic Acid, identified by the CAS number 13225-91-7, is a structurally intricate heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric properties. The compound belongs to the class of decahydroazacarbazole derivatives, characterized by a fused bicyclic system with a nitrogen atom embedded within the aromatic-like framework. This structural motif imparts distinct electronic and steric characteristics, making it a promising scaffold for the development of novel bioactive molecules.

The name of the compound itself encodes critical structural information: the "decahydro" prefix indicates a ten-membered saturated ring system, while "aza" signifies the presence of a nitrogen atom replacing a carbon in the traditional carbazole backbone. The "cyclo-dodecabnaphthalene" portion describes a fused bicyclic structure reminiscent of naphthalene but with additional ring modifications. Finally, the "-16-carboxylic Acid" suffix highlights the presence of a carboxyl functional group at the 16-position of the molecule. This precise nomenclature adheres to IUPAC standards and ensures unambiguous identification of the compound in scientific literature and databases.

Recent advancements in synthetic chemistry have enabled more efficient methodologies for constructing complex heterocyclic frameworks like 6,7,8,9,10,11,12,13,14,15-Decahydro-5-aza-cyclo-dodecabnaphthalene-16-carboxylic Acid. Techniques such as transition-metal-catalyzed cyclizations and palladium-mediated cross-coupling reactions have streamlined the synthesis of this class of compounds. These innovations not only enhance yield and purity but also open avenues for structural diversification through functional group modifications. Such improvements are crucial for accelerating drug discovery pipelines by providing access to structurally diverse libraries for high-throughput screening.

The CAS number 13225-91-7 serves as a unique identifier for this specific chemical entity and facilitates its retrieval from authoritative databases such as PubChem and Reaxys. Researchers often rely on CAS numbers to ensure reproducibility in experimental protocols and to cross-reference existing literature. The systematic naming convention reinforced by CAS numbering underscores its importance in maintaining consistency across scientific disciplines.

From a pharmacological perspective,6,7,8,9,10,11,12,13,14,15-Decahydro-5-aza-cyclo-dodecabnaphthalene-16-carboxylic Acid exhibits potential as an intermediate in the synthesis of bioactive molecules targeting various biological pathways. The nitrogen-containing heterocycle is frequently associated with favorable interactions with biological targets such as enzymes and receptors due to its ability to engage in hydrogen bonding and π-stacking interactions. Additionally,the carboxylic acid moiety provides opportunities for further derivatization into esters or amides,which are common pharmacophores in medicinal chemistry.

Emerging research suggests that derivatives of this scaffold may exhibit properties relevant to neurological disorders,cancer chemoprevention, and anti-inflammatory applications. For instance,studies have indicated that azacarbazole derivatives can modulate neurotransmitter receptor activity, offering potential therapeutic benefits in conditions like epilepsy or neurodegenerative diseases. Furthermore,the rigid bicyclic core may contribute to improved metabolic stability and oral bioavailability,key factors in drug development.

In vitro studies have begun to explore the pharmacokinetic profile of analogs derived from 6,7,8,9,10,11,12,13,14,15-Decahydro-5-aza-cyclo-dodecabnaphthalene-16-carboxylic Acid, providing insights into their absorption distribution metabolism excretion (ADME) properties. Initial data suggest that certain derivatives exhibit promising solubility profiles suitable for formulation into oral or injectable dosage forms. Moreover,the absence of significant toxicity signals in preliminary assays has positioned this scaffold as an attractive candidate for further preclinical development.

The integration of computational chemistry approaches has further accelerated the exploration of this compound's potential applications. Molecular modeling studies have been employed to predict binding modes with target proteins,such as kinases or transcription factors, which are critical mediators in cellular signaling pathways implicated in various diseases. These virtual screening strategies complement experimental efforts by prioritizing compounds with high predicted affinity and selectivity.

Industrial-scale synthesis remains a challenge given the complexity of the target molecule; however,continuous advancements in process chemistry are addressing these limitations by optimizing reaction conditions and purification techniques. Collaborative efforts between academic institutions and pharmaceutical companies are fostering innovation in synthetic methodologies,ensuring that promising candidates like 6,7,8,9,10,11,12,13,14,15-Decahydro-5-aza-cyclo-dodecabnaphthalene-16-carboxylic Acid can transition from laboratory research into viable therapeutic options.

The versatility of this scaffold is further highlighted by its utility as a building block for more complex entities through combinatorial chemistry approaches. By systematically varying substituents at different positions on the core structure (e.g., at C5 or C16), researchers can generate libraries of derivatives with tailored biological activities. Such libraries are instrumental in identifying lead compounds that can undergo optimization through structure-based drug design principles.

Future directions in research may focus on exploring alternative synthetic routes that enhance scalability while maintaining regioselectivity—a critical factor for producing pure compounds suitable for biological evaluation. Additionally,the investigation into prodrug formulations could extend the therapeutic window and improve patient compliance by modulating pharmacokinetic parameters post-administration.

In conclusion,6,7,8,9,10,11,12,13,*and* 14,*15-Decahydro-*5-*aza-*cyclo-*dodecabnaphthalene-*16*-carboxylic Acid* (CAS No.*13225-*91-*7*) represents a structurally fascinating compound with significant untapped potential in chemical biology.* Its unique scaffold,* characterized by* an azacarbazole core*and* carboxyl functionality,* positions it as* a valuable intermediate*for drug discovery initiatives.* Recent advances*in synthetic methods,* computational modeling,*and pharmacological profiling*are paving the way*for its translation into novel therapeutic agents.* As research continues*,this compound*holds promise*for addressing unmet medical needs*in diverse disease areas.*

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